molecular formula C3H2N2O2S B1205993 5-Nitrothiazole CAS No. 14527-46-9

5-Nitrothiazole

Cat. No. B1205993
CAS RN: 14527-46-9
M. Wt: 130.13 g/mol
InChI Key: VVVCJCRUFSIVHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-nitrothiazole derivatives often involves strategic functionalization to enhance their properties. A notable approach is the synthesis of energetic salts of trinitromethyl-substituted triazoles, where 5-nitrothiazole acts as a precursor or a component in the synthesis pathway. These materials are characterized by high density and energetic performance, suggesting their utility in applications requiring high-energy materials (Thottempudi & Shreeve, 2011).

Molecular Structure Analysis

The molecular structure of 5-nitrothiazole derivatives plays a crucial role in their reactivity and physical properties. For instance, the crystalline structure of 2-amino-5-nitrothiazole showcases a highly polarized molecular-electronic configuration, which influences its interactions and stability. Such structural insights are pivotal for understanding the material's behavior in various conditions and potential applications (Glidewell et al., 2004).

Chemical Reactions and Properties

5-Nitrothiazole and its derivatives participate in various chemical reactions, leading to a broad spectrum of compounds with potential antiparasitic activities. These reactions often involve the substitution or addition of functional groups, significantly altering the compound's bioactivity and chemical properties. Such synthetic versatility underscores the compound's utility in developing pharmaceuticals and other biologically active compounds (Saleh et al., 2015).

Physical Properties Analysis

The physical properties of 5-nitrothiazole derivatives, such as their crystalline structure and hydrogen bonding patterns, are critical for their stability and performance in various applications. Understanding these properties allows for the optimization of the compounds for specific uses, including the development of energetic materials with desirable stability and performance characteristics (Pr̆ikryl et al., 2007).

Chemical Properties Analysis

The chemical properties of 5-nitrothiazole derivatives, such as reactivity and potential for forming various functionalized compounds, are integral to their application in synthetic chemistry and materials science. For example, the synthesis of novel hybrid compounds containing the 5-nitrothiazole moiety with potential antiparasitic activity showcases the compound's versatility and applicability in medicinal chemistry (Saleh et al., 2015).

Scientific Research Applications

1. Synthesis of Azo Dyes

  • Application Summary: 5-Nitrothiazole is used in the synthesis of azo dyes, which are compounds with a heterocyclic framework. These dyes have applications in various fields such as cosmetics, biomedical investigations, therapeutics, dyes and pigments, LCD displays, advanced materials, optics, storage devices, polymers, food colors, and organic synthesis .
  • Method of Application: The azo dyes are derived from 2-amino-5-nitrothiazole by a traditional diazo-coupling method in an acidic medium using different coupling components .
  • Results: The absorption spectra of the synthesized azo dyes were recorded in the region of 200–700 nm, exhibiting unique absorption in the longer wavelength due to the presence of a nitro group in the moiety as well as solute–solvent interaction . The compounds showed potent inhibitory effect towards the tested pathogenic strains and scavenging activity .

2. Pharmacological Activities of Azo Dye Derivatives

  • Application Summary: The incorporation of heterocyclic moieties into the azo dye scaffold, which includes 5-Nitrothiazole, has improved the bioactive properties of the target derivatives .
  • Method of Application: The synthesis of azo dye derivatives incorporates heterocyclic scaffolds such as imidazole, pyrazole, thiazole, oxazolone, thiophene, pyrrole, benzothiazole, and quinoline .
  • Results: The various biological and pharmacological applications of drugs such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties can be easily tuned by introducing heterocyclic moieties .

3. Anti-tubercular Activity

  • Application Summary: Nitrothiazole derivatives have been investigated for their antitubercular activity .
  • Method of Application: The compounds were screened in vitro for anti-tubercular activity against the gfp reporter strain of Mycobacterium tuberculosis using supplemented middlebrook 7H9 broth media culture .
  • Results: The nitrothiazole compound class is an ideal lead source against Mycobacterium tuberculosis, which flourishes in varied environments with different oxygen concentrations .

4. Synthesis of Heterocyclic Azo Dyes

  • Application Summary: 5-Nitrothiazole is used in the synthesis of heterocyclic azo dyes. These dyes have a wide range of applications in cosmetics, biomedical investigations, therapeutics, dyes and pigments, LCD displays, advanced materials, optics, storage devices, polymers, food colors, and organic synthesis .
  • Method of Application: The azo dyes are derived from 2-amino-5-nitrothiazole by a traditional diazo-coupling method in an acidic medium using different coupling components .
  • Results: The absorption spectra of the synthesized azo dyes were recorded in the region of 200–700 nm, exhibiting unique absorption in the longer wavelength due to the presence of a nitro group in the moiety as well as solute–solvent interaction . The compounds showed potent inhibitory effect towards the tested pathogenic strains and scavenging activity .

5. Pharmacological Evaluation of Semicarbazones

  • Application Summary: 5-Nitrothiazole derived semicarbazones have been designed, synthesized, and evaluated for their inhibitory activity against monoamine oxidase and cholinesterase .
  • Method of Application: A library of 2-amino-5-nitrothiazole derived semicarbazones was designed, synthesized, and evaluated for in vitro MAO and ChE inhibitory activity .
  • Results: The results suggest that 5-nitrothiazole derived semicarbazones could be further exploited for its multi-targeted role in the development of anti-neurodegenerative agents .

6. Enhancement of Immune Clearance of Mycobacterium tuberculosis

  • Application Summary: Nitrothiazole derivatives have been reported to enhance immune clearance of dormant Mycobacterium tuberculosis by stimulating autophagy .
  • Method of Application: The application involves the use of nitrothiazole derivatives tizoxanide (TIZ) and nitazoxanide (NTZ) .
  • Results: NTZ inhibits the enzymatic activity of NADPH quinone oxidoreductase (NQO1), leading to the stimulation of autophagy .

7. Synthesis of Heterocyclic Azo Dyes

  • Application Summary: 5-Nitrothiazole is used in the synthesis of heterocyclic azo dyes. These dyes have a wide range of applications in cosmetics, biomedical investigations, therapeutics, dyes and pigments, LCD displays, advanced materials, optics, storage devices, polymers, food colors, and organic synthesis .
  • Method of Application: The azo dyes are derived from 2-amino-5-nitrothiazole by a traditional diazo-coupling method in an acidic medium using four different coupling components .
  • Results: The absorption spectra of the synthesized azo dyes were recorded in the region of 200–700 nm, and the results exhibited a unique absorption in the longer wavelength due to the presence of a nitro group in the moiety as well as solute–solvent interaction . The compounds showed potent inhibitory effect towards the tested pathogenic strains and scavenging activity .

8. Pharmacological Evaluation of Semicarbazones

  • Application Summary: 5-Nitrothiazole derived semicarbazones have been designed, synthesized, and evaluated for their inhibitory activity against monoamine oxidase and cholinesterase .
  • Method of Application: A library of 2-amino-5-nitrothiazole derived semicarbazones was designed, synthesized, and evaluated for in vitro MAO and ChE inhibitory activity .
  • Results: The results suggest that 5-nitrothiazole derived semicarbazones could be further exploited for its multi-targeted role in the development of anti-neurodegenerative agents .

9. Enhancement of Immune Clearance of Mycobacterium tuberculosis

  • Application Summary: Nitrothiazole derivatives have been reported to enhance immune clearance of dormant Mycobacterium tuberculosis by stimulating autophagy .
  • Method of Application: The application involves the use of nitrothiazole derivatives tizoxanide (TIZ) and nitazoxanide (NTZ) .
  • Results: NTZ inhibits the enzymatic activity of NADPH quinone oxidoreductase (NQO1), leading to the stimulation of autophagy .

Safety And Hazards

5-Nitrothiazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The 5-nitrothiazole class of nitroheterocyclic drugs may represent a new lead in the treatment of human African trypanosomiasis . There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives .

properties

IUPAC Name

5-nitro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N2O2S/c6-5(7)3-1-4-2-8-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVCJCRUFSIVHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337299
Record name 5-nitrothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitrothiazole

CAS RN

14527-46-9
Record name 5-nitrothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,580
Citations
TE Ballard, X Wang, I Olekhnovich, T Koerner… - Bioorganic & medicinal …, 2010 - Elsevier
… Through this study we discovered two unique and active 2-amino-5-nitrothiazole surrogate head groups from a library of 39 analogues. We also identified 2-amino-5-nitrothiazole …
Number of citations: 55 www.sciencedirect.com
RKP Tripathi, V M. Sasi, SK Gupta… - Journal of Enzyme …, 2018 - Taylor & Francis
… Our results suggest that 5-nitrothiazole derived … Herein we report the investigation of 5-nitrothiazole derived SCZs … The pharmacological evaluations of the synthesised 5-nitrothiazole …
Number of citations: 31 www.tandfonline.com
A Gellis, P Vanelle, M Kaafarani, K Benakli, MP Crozet - Tetrahedron, 1997 - Elsevier
… Le 2-mEthyl 4-chloromEthyl 5-nitrothiazole 2 constituant un synthon intEressant pour la chimie pharmaceutique, nous dEcrivons dans ce mEmoire l'Etude de sa rEactivitE avec le …
Number of citations: 37 www.sciencedirect.com
DW Henry - Journal of Medicinal Chemistry, 1969 - ACS Publications
… 5-nitrothiazole with CuCN provided 5-nitrothiazole-2-carbonitrile, a key intermediate for subsequent conversion to other derivatives of 5-nitrothiazole… ,l-5-nitrothiazole with benzaldehyde …
Number of citations: 18 pubs.acs.org
PJ Islip, MD Closier, JE Weale - Journal of Medicinal Chemistry, 1973 - ACS Publications
… , which was prepared by treatment of 2bromo-5-nitrothiazole with 3-aminopropionitrile in THF. … , it was found that alkylation of the sodium salt of 2-formamido-5-nitrothiazole under similar …
Number of citations: 10 pubs.acs.org
TN Sokolova, NA Kravchenya - Pharmaceutical Chemistry Journal, 1993 - Springer
… a series of compounds which, in addition to 5-nitrothiazole, contain aliphatic, carbo- and … In the present work, we present the results of synthesizing 5-nitrothiazole derivatives (IVa-i), …
Number of citations: 3 link.springer.com
S Dichakjian, ME Farago - Inorganica chimica acta, 1985 - Elsevier
The preparation and characterisation of complexes of 2-amino-5-nitrothiazole (ANT) with Co(II), Ni(II), Cu(II), Cd(II), Cu(I) and Ag(I) are described. From spectral data it is inferred that the …
Number of citations: 13 www.sciencedirect.com
S Rockwell, Z Mroczkowski… - Radiation Research, 1982 - meridian.allenpress.com
The nitroheterocyclic compound 2-amino-5-nitrothiazole (ANT) was evaluated as a hypoxic radiosensitizer. Experiments with bacteria showed that this agent was similar to …
Number of citations: 17 meridian.allenpress.com
P Vignoles, G Dreyfuss, D Rondelaud - Ecotoxicology and environmental …, 1996 - Elsevier
The toxic effect of 2-benzamido-5-nitrothiazole (BNT) and 11 of its derivatives on the growth ofEuglena graciliswas studiedin vitroand compared with that of niclosamide. These …
Number of citations: 10 www.sciencedirect.com
HA Saadeh, MA Khasawneh, YA Abu‐Zeid… - …, 2017 - Wiley Online Library
A novel series of 5‐nitroimidazole‐piperazines (4a–j) and 5‐nitrothiazole‐piperazine (7a–j) have been prepared in good yields. The antigiardial and antitrichomonal activities of these …

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